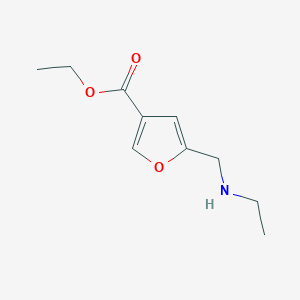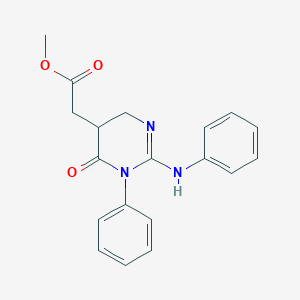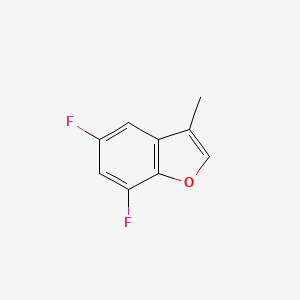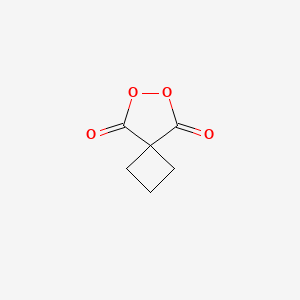
Cyclobutane malonyl peroxide
Vue d'ensemble
Description
Cyclobutane malonyl peroxide is a molecule belonging to the family of peroxides, characterized by having an unstable oxygen-oxygen bond. It has a molecular formula of C6H6O4 and an average mass of 142.109 Da .
Synthesis Analysis
Malonyl peroxides were first synthesized in 1971 . A significant amount of work has been dedicated to the thermolysis, photolysis, and pyrolysis of malonyl peroxides . The synthesis of cyclobutanes involves various strategies, including the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates .Molecular Structure Analysis
Cyclobutane adopts a puckered conformation to minimize torsional strain . If it were planar, there would be eight pairs of C–H eclipsing interactions and the torsional strain would have been rather high .Chemical Reactions Analysis
Malonyl peroxides have been used as reagents for stereoselective dioxygenation and oxyamination of alkenes with the formation of diols or heterocyclic compounds . The oxidative C–O coupling of malonyl peroxides with arenes, various CH acids, and enol ethers are also discussed .Physical And Chemical Properties Analysis
Cyclobutane malonyl peroxide has a molecular formula of C6H6O4 . The general formula for a cycloalkane composed of n carbons is CnH2n .Applications De Recherche Scientifique
Cyclobutane Malonyl Peroxide: A Comprehensive Analysis of Scientific Research Applications
Dioxygenation and Oxyamination of Alkenes: Cyclobutane malonyl peroxide can be used in the dioxygenation process of alkenes, which introduces two oxygen atoms into the substrate, potentially forming diols. Similarly, it can assist in oxyamination, adding an oxygen and an amine group to alkenes .
Oxidative C–O Coupling Reactions: This compound finds application in oxidative carbon-oxygen coupling reactions with various substrates such as arenes, enol ethers, 1,3-dicarbonyl compounds, and N-heterocyclic compounds. These reactions are crucial for synthesizing complex molecules .
Sulfoxide Synthesis: In the synthesis of sulfoxides, cyclobutane malonyl peroxide may act as an oxidizing agent to introduce a sulfinyl group into organic substrates, which is a valuable functional group in organic chemistry .
Radical Chemistry: The compound could play a role in radical chemistry where it may help generate free radicals under controlled conditions. These radicals can then be used in various synthetic applications, showcasing the compound’s versatility in modern organic synthesis .
Alternative Solutions in Organic Synthesis: Research indicates that cyclobutane malonyl peroxide might offer alternative pathways in organic synthesis by overcoming traditional challenges associated with radical reactions .
6. Unique Methods in Taming Free Radicals It is possible that this compound contributes to developing unique methods to control and utilize free radicals for complex chemical transformations .
Safety And Hazards
Orientations Futures
With the deeper understanding of the cyclobutane chemistry and the development of novel synthetic methodologies, new disconnection strategies would certainly emerge and be successfully applied to the total syntheses of more structurally complex and biologically important cyclobutane-containing natural products .
Propriétés
IUPAC Name |
6,7-dioxaspiro[3.4]octane-5,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c7-4-6(2-1-3-6)5(8)10-9-4/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQQTMMSCSSKST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)OOC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dioxaspiro[3.4]octane-5,8-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1488007.png)
![Methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1488008.png)

![4-Chlorothieno[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1488013.png)
![1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one](/img/structure/B1488014.png)
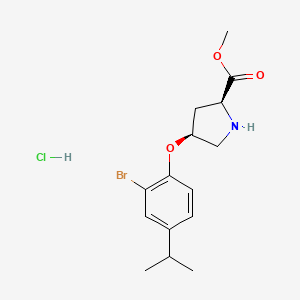

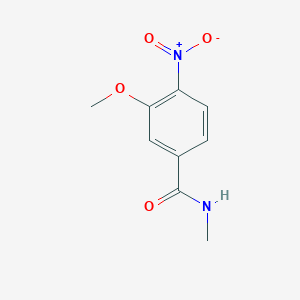

![4-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1488022.png)

